molecular formula C10H15BrN2O2S B8445218 N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

Cat. No. B8445218
M. Wt: 307.21 g/mol
InChI Key: CWIAEMYOJQWPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H15BrN2O2S and its molecular weight is 307.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

Molecular Formula

C10H15BrN2O2S

Molecular Weight

307.21 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)propan-2-yl]ethanesulfonamide

InChI

InChI=1S/C10H15BrN2O2S/c1-4-16(14,15)13-10(2,3)8-5-9(11)7-12-6-8/h5-7,13H,4H2,1-3H3

InChI Key

CWIAEMYOJQWPTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C)(C)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-pyridin-3-yl)-ethanone (200 mg, 1.000 mmol), ethanesulfonamide (136 mg, 1.250 mmol) and titanium(IV) isopropoxide (586 μL, 2.0 mmol) in toluene (20 mL) was heated to reflux for 8 h. After concentration, the residue was dissolved in THF (5 mL). A solution of methylmagnesium bromide (1000 μl, 3.00 mmol) was added dropwise at −50° C. The resulting mixture was slowly warmed up to room temperature over a course of 2 h. The mixture was stirred at this temperature overnight and quenched with NH4Cl solution. After filtration, wash with CH2Cl2 and concentration, the residue was purified by flash column (Ethyl acetate/heptane, v/v, 10% to 50%) and yielded a yellow oil (35 mg). ESI-MS m/z: 309.1 [M+1]+, Retention time=1.22 min. 1H NMR (400 MHz, CDCl3): δ 1.43 (t, J=7.4 Hz, 3H), 1.84 (s, 6H), 2.98 (q, J=7.4 Hz, 2H), 5.07 (brs, 1H), 8.04 (s, 1H), 8.66 (s, 1H), 8.77 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
586 μL
Type
catalyst
Reaction Step One
Quantity
1000 μL
Type
reactant
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.